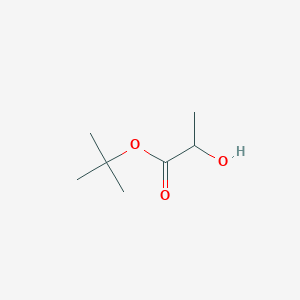

Tert-butyl 2-hydroxypropanoate

Description

Contextualization within Ester Chemistry

Tert-butyl 2-hydroxypropanoate, a derivative of lactic acid, is classified as an ester. lookchem.com Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. The defining features of this compound are its propanoate backbone bearing a hydroxyl (-OH) group at the second carbon (C2) and, crucially, a bulky tert-butyl group [(C(CH₃)₃)] forming the ester linkage. mdpi.com

This tert-butyl group imparts significant steric hindrance, which influences the molecule's reactivity and stability. mdpi.com Unlike less hindered esters, such as methyl or ethyl esters, the tert-butyl group can protect the carbonyl group from nucleophilic attack and provides unique selectivity in chemical reactions. lookchem.commdpi.com The compound exists as two stereoisomers, or enantiomers: (R)-tert-butyl 2-hydroxypropanoate and (S)-tert-butyl 2-hydroxypropanoate, making it a chiral ester. lookchem.comcymitquimica.com This chirality is central to its application in specialized areas of chemical synthesis. lookchem.comchemimpex.com

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₄O₃ | lookchem.comcymitquimica.comchemimpex.comnih.gov |

| Molecular Weight | 146.18 g/mol | lookchem.comcymitquimica.comchemimpex.comnih.gov |

| CAS Number | 59854-10-3 (racemic) | nih.govsigmaaldrich.com |

| 68166-83-6 ((R)-enantiomer) | lookchem.comchemimpex.comfluorochem.co.ukchemicalbook.com | |

| 13650-70-9 ((S)-enantiomer) | cymitquimica.comambeed.com | |

| Melting Point | 37-42 °C | lookchem.comsigmaaldrich.comchemicalbook.comechemi.com |

| Boiling Point | 161.8 °C (Predicted) | lookchem.comchemicalbook.comechemi.com |

| Density | ~1.005 g/cm³ (Predicted) | lookchem.comechemi.com |

| Appearance | Off-White Solid / Liquid | sigmaaldrich.comchemicalbook.com |

Significance in Organic Synthesis Research

The primary significance of this compound in academic research lies in its role as a chiral building block for asymmetric synthesis. lookchem.comchemimpex.com Asymmetric synthesis is a critical field focused on creating enantiomerically pure compounds, which is paramount in the pharmaceutical industry where a specific stereoisomer of a drug often accounts for its therapeutic efficacy and safety. lookchem.comchemimpex.com

Researchers utilize this compound as a versatile intermediate for several reasons:

Chiral Pool Synthesis : It serves as a readily available chiral source for the synthesis of complex molecules. guidechem.com For instance, it is used as an intermediate in the stereocontrolled synthesis of D-α-hydroxy carboxylic acids from L-amino acids. lookchem.comchemicalbook.com

Protecting Group : The tert-butyl ester functionality acts as a robust protecting group for the carboxylic acid. This allows chemists to perform reactions on other parts of the molecule, such as the hydroxyl group, without affecting the acid moiety.

Kinetic Resolution : In biocatalysis research, enzymes like lipases have been used to perform kinetic resolutions. For example, the acetate (B1210297) of racemic tert-butyl lactate (B86563) can be hydrolyzed with high enantioselectivity, yielding enantiomerically pure (R)-(+)-tert-butyl lactate. lookchem.com

Precursor for Chiral Intermediates : It is a key intermediate for synthesizing chiral drugs, such as certain antiviral agents and antibiotics, as well as chiral pesticides. guidechem.com

Table 2: Roles of this compound in Organic Synthesis This table is interactive. You can sort and filter the data.

| Role | Description | Application Area(s) | Source(s) |

|---|---|---|---|

| Chiral Building Block | Provides a stereochemically defined unit for constructing larger, complex chiral molecules. | Pharmaceuticals, Agrochemicals, Materials Science | lookchem.comchemimpex.comguidechem.com |

| Synthetic Intermediate | Acts as a precursor in multi-step synthetic pathways. | Stereocontrolled synthesis of hydroxy carboxylic acids, chiral drugs. | lookchem.comchemicalbook.comguidechem.com |

| Substrate in Asymmetric Catalysis | Used as a model compound to study and develop new catalytic methods. | Organocatalysis, Biocatalysis. | lookchem.com |

| Component for Chiral Materials | Employed as a structural unit in the creation of specialized polymers. | Chiral polymers, Liquid crystals. | guidechem.com |

Overview of Current Research Trajectories

Current research involving this compound continues to build on its established utility while exploring new frontiers. One major trajectory is its use in the development of novel synthetic methodologies. lookchem.com Researchers employ it as a valuable tool in studies of asymmetric catalysis and organocatalysis to explore new reaction pathways for creating enantiomerically pure compounds. lookchem.com

Another active area of investigation is in materials science, where this compound is studied as a structural unit for preparing chiral polymer materials and liquid crystals. guidechem.com Its defined stereochemistry is being leveraged to impart specific properties to these advanced materials. Furthermore, there is research interest in its application for producing biodegradable polymers, contributing to the development of sustainable materials. chemimpex.com

Advanced catalytic systems also feature this compound. For example, research has been reported on the synthesis and catalytic properties of novel organosoluble zirconium phosphonate (B1237965) nanocomposites, which utilize chiral ruthenium catalysts derived from such building blocks for asymmetric hydrogenation reactions. lookchem.com These studies aim to homogenize inorganic-supported catalysts in organic solvents, representing a significant advancement in catalysis. lookchem.com The compound also serves as a chiral model in fundamental organic synthesis research to elucidate the mechanisms of asymmetric transformation reactions. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394080 | |

| Record name | Tert-butyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-10-3 | |

| Record name | Tert-butyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Hydroxypropanoate

Direct Esterification Approaches

Direct esterification involves the reaction of lactic acid with tert-butanol (B103910) to form the target ester and water. This equilibrium-limited reaction typically requires a catalyst and often methods to remove water to drive the reaction toward the product.

Acid-Catalyzed Esterification with tert-Butanol

The most common approach for synthesizing tert-butyl 2-hydroxypropanoate is the acid-catalyzed esterification of lactic acid with tert-butanol. This method relies on a proton source to activate the carboxylic acid group of lactic acid, making it more susceptible to nucleophilic attack by tert-butanol.

A range of acidic catalysts can be employed for the esterification of lactic acid. Common methods include the use of strong mineral acids like sulfuric acid (H₂SO₄) or reagents such as trifluoroacetic anhydride (B1165640). thieme.de The choice of catalyst significantly impacts reaction efficiency and conditions. For instance, the direct condensation of carboxylic acids with tert-butanol can be effectively achieved using concentrated sulfuric acid. thieme.de

Heterogeneous catalysts are also actively researched to facilitate easier separation and recycling. Studies on the esterification of lactic acid with various alcohols, including tert-butanol, have tested materials like tin(II)-modified heteropolyacid compounds. scielo.br In one study, reactions were conducted at 80°C for 2 hours, demonstrating the activity of these solid catalysts. scielo.br The optimization of reaction parameters, such as the molar ratio of reactants and catalyst loading, is crucial for maximizing yield. Research on the esterification of lactic acid with butanol has shown that the alcohol-to-acid ratio is a highly significant factor influencing the esterification yield. researchgate.net

Table 1: Comparison of Catalytic Systems for Lactic Acid Esterification

| Catalyst System | Alcohol | Temperature (°C) | Key Findings | Reference |

| Tin(II)-modified heteropolyacid | tert-Butanol | 80 | Materials were active catalysts for the esterification. | scielo.br |

| NaHSO₄ | n-Butanol | - | The butanol/lactic acid ratio was the most significant factor for yield. | researchgate.net |

| Autocatalyzed | C2-C5 Alcohols | 40-111 | Reaction rate increases with temperature but decreases with a higher alcohol-to-acid molar ratio. | tuengr.com |

In a significant advancement toward sustainable chemistry, solvent-free methods have been developed. One such innovative technique is electromagnetic milling, which avoids the need for bulk organic solvents. smolecule.com This process utilizes ferromagnetic rods as grinding media, which become magnetized under a high-speed rotating magnetic field. smolecule.comrsc.org This magnetization is believed to play a direct role in bond activation, offering a novel mechanochemical pathway that differs from traditional solution-phase reactions. smolecule.comrsc.org This approach is noted for being base-free and operating without additional heating, making it an environmentally appealing method for producing tert-butyl esters. rsc.org

Optimization of Acidic Catalysts (e.g., H₂SO₄, Trifluoroacetic Anhydride)

Transesterification Reactions

Transesterification offers an alternative to direct esterification. This method involves reacting an existing ester of lactic acid, such as methyl lactate (B86563) or ethyl lactate, with tert-butanol in the presence of a catalyst. The alcohol portion of the ester is exchanged, yielding this compound and a more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol), which can be removed to drive the reaction to completion.

This approach can be advantageous as it may avoid the harsh conditions sometimes associated with direct acid catalysis and can be more flexible in the choice of experimental conditions. researchgate.net Lipase-catalyzed transesterification has also been investigated for producing lactate esters, with enzymes like Novozym SP435 from Candida antarctica showing effectiveness. researchgate.net Optimization of such biocatalytic processes involves controlling parameters like temperature and water activity to maximize enzyme stability and reaction yield. researchgate.net

Indirect Synthetic Routes

Indirect routes provide alternative pathways to this compound, often utilizing different starting materials or reagents to introduce the tert-butyl group.

Utilizing (Boc)₂O as a tert-Butyl Source

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O), is a widely used reagent for introducing the tert-butyl group. wikipedia.org It can be used to convert carboxylic acids into their corresponding tert-butyl esters. thieme.de This method is particularly valuable as it can often proceed under milder conditions than direct esterification with tert-butanol.

Notably, the use of (Boc)₂O as a tert-butyl source has been successfully combined with the solvent-free electromagnetic milling technique. rsc.org This novel and efficient method allows for the synthesis of tert-butyl esters from carboxylic acids under neutral, solvent-free, and base-free conditions without external heating. smolecule.comrsc.org The reaction is facilitated by the unique mechanochemical activation provided by the electromagnetic mill, representing a significant green chemistry approach to ester synthesis. rsc.org

Table 2: Overview of Indirect Synthesis Using (Boc)₂O

| Method | Reagent | Key Features | Reference |

| Electromagnetic Milling | (Boc)₂O | Solvent-free, base-free, no additional heating, mechanochemical activation. | smolecule.comrsc.org |

| Conventional Synthesis | (Boc)₂O | Reacts with amines to give N-tert-butoxycarbonyl derivatives; can also be used for ester formation. | wikipedia.org |

Reactions of Carboxylic Acid Derivatives with tert-Butanol Precursors

The esterification of lactic acid or its derivatives with a bulky alcohol like tert-butanol presents a significant challenge due to steric hindrance. organic-chemistry.org To overcome this, several methods have been developed that activate the carboxylic acid functionality to facilitate the reaction.

Acid Chlorides/Anhydrides with tert-Butanol

One straightforward approach involves the reaction of lactic acid chloride or anhydride with tert-butanol. This method is often performed in the presence of a base, such as triethylamine (B128534) (Et3N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate solvent. researchgate.net The base neutralizes the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. While effective, this method may require the additional step of preparing the acid chloride or anhydride.

DCC/DMAP Coupling Strategies

The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and DMAP as a catalyst, is a mild and effective method for synthesizing tert-butyl esters, including this compound. organic-chemistry.orgwikipedia.org This reaction proceeds at room temperature and is tolerant of various functional groups. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, attacking the intermediate to form a highly reactive acyl-pyridinium species, which is subsequently attacked by tert-butanol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgwikipedia.org This method has been reported to achieve high conversion rates without racemization for similar compounds.

| Reagent/Catalyst | Role | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid. organic-chemistry.org |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | Accelerates the reaction and suppresses side reactions. organic-chemistry.orgwikipedia.org |

Silver Salt Method with tert-Butyl Chloride

An alternative strategy involves the reaction of a silver salt of the carboxylic acid with tert-butyl chloride. researchgate.net This method relies on the precipitation of silver chloride to drive the reaction forward. The silver salt of lactic acid can be prepared by reacting the acid with a silver source, such as silver oxide. Subsequent treatment with tert-butyl chloride furnishes this compound. The synthesis of tert-butyl chloride itself can be achieved by reacting tert-butanol with concentrated hydrochloric acid. orgsyn.orgvernier.comblogspot.comyoutube.com

Pinner Reaction Modifications for tert-Butyl Ester Formation

The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be hydrolyzed to an ester. wikipedia.orgnumberanalytics.comnumberanalytics.comorganic-chemistry.org While traditionally used for less sterically hindered alcohols, modifications can allow for the formation of tert-butyl esters. This approach would involve reacting 2-hydroxypropanenitrile with tert-butanol in the presence of a strong acid catalyst like hydrogen chloride. wikipedia.orgnumberanalytics.com The resulting imino ester salt, upon hydrolysis, would yield this compound. Low temperatures are often necessary to prevent the decomposition of the intermediate Pinner salt. wikipedia.org

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of significant interest. One major strategy to achieve this is through the use of chiral auxiliaries.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are optically active molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. bccollegeasansol.ac.inslideshare.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary can be attached to a related precursor to control the stereochemical outcome of a subsequent reaction. For instance, chiral oxazolidinones have been widely used as auxiliaries in asymmetric synthesis. researchgate.net The synthesis of enantiomerically pure compounds like (R)-lactic acid from readily available chiral starting materials such as (R)-alanine has been described, which can then be converted to the desired ester. thieme-connect.com The use of chiral auxiliaries has been successfully applied in the synthesis of various chiral compounds, including those with applications in pharmaceuticals. capes.gov.br

Biocatalytic Pathways for Chiral Lactate Esters

The synthesis of enantiomerically pure chiral lactate esters, such as this compound, is effectively achieved through biocatalytic methods. These enzymatic processes offer high selectivity under mild reaction conditions. Key strategies include the kinetic resolution of racemic esters and the asymmetric reduction of keto-esters.

One prominent method is the kinetic resolution of a racemic mixture of tert-butyl 2-acyloxypropanoate using lipases. In this approach, the enzyme selectively hydrolyzes one enantiomer of the acylated ester, leaving the other enantiomer unreacted and thus resolved. Research has shown that the choice of the ester group is critical for achieving high enantioselectivity. For instance, replacing a methyl ester with a sterically larger tert-butyl ester can significantly improve the enantiomeric excess (ee) of the product. In one study, the acetate (B1210297) group of a racemic tert-butyl lactyl acetate was hydrolyzed with high enantioselectivity (E > 50) using a lipase (B570770), yielding enantiomerically pure (R)-(+)-tert-butyl lactate with an ee greater than 98%. chemscene.com

Another effective biocatalytic route is the asymmetric reduction of tert-butyl 2-oxopropanoate (tert-butyl pyruvate). This transformation utilizes ketoreductases (KREDs) or whole-cell systems which contain these enzymes. researchgate.netnih.gov These enzymes stereoselectively reduce the ketone to a specific chiral alcohol. For example, whole cells of Candida parapsilosis ATCC 7330 have been used to reduce various alkyl 2-oxopropanoates to the corresponding (S)-alkyl 2-hydroxypropanoates with good yields and high enantiomeric excess. researchgate.net This type of reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is often regenerated in situ. A common approach for cofactor regeneration is to use a secondary enzyme, such as glucose dehydrogenase (GDH) for NADPH or formate (B1220265) dehydrogenase (FDH) for NADH, which makes the process economically viable by using only a catalytic amount of the expensive cofactor. nih.gov

The table below summarizes findings for related biocatalytic productions of chiral hydroxypropanoates.

| Biocatalyst | Substrate | Product | Key Findings |

| Pseudomonas cepacia Lipase (PCL) | (R,S)-tert-butyl 2-acetoxypropanoate | (R)-tert-butyl 2-hydroxypropanoate | High enantioselectivity (E > 50) was achieved by replacing a methyl ester with a tert-butyl ester, yielding product with >98% ee. chemscene.com |

| Candida parapsilosis ATCC 7330 (whole cells) | Ethyl 2-oxopropanoate | (S)-ethyl 2-hydroxypropanoate | Efficient reduction to the (S)-alcohol with good enantiomeric purity (up to 91% ee) and isolated yields (up to 68%) in a short reaction time. researchgate.net |

| Ketoreductase KRED1001 & Glucose Dehydrogenase (GDH) | Ketoester 55 | (R)-hydroxy ester 54 | The process yielded the enantiomerically pure (R)-hydroxy acid 56 (after saponification) in 82% isolated yield and >99.5% ee. The GDH was used for NADPH cofactor regeneration. nih.gov |

| D-Lactate Dehydrogenase (D-LDH) & Formate Dehydrogenase (FDH) | Keto acid salt 20 | (R)-hydroxy acid 18 | Stereoselective reduction with in situ regeneration of the NADH cofactor by FDH. nih.gov |

Synthesis from Chiral Precursors (e.g., L-Serine)

This compound can be synthesized from readily available chiral precursors, with L-serine being a common starting material. This route leverages the inherent stereochemistry of the amino acid to produce the target chiral lactate ester. The core of this transformation involves the conversion of the amino group at the C-2 position into a hydroxyl group.

The synthesis typically begins with the protection of the functional groups of L-serine. The carboxylic acid is often esterified, for example, by reacting L-serine with thionyl chloride in methanol to yield methyl serinate hydrochloride. google.com Subsequently, the amino group can be protected, for instance, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. google.comlibretexts.org

Following the successful conversion of the amino group to a hydroxyl group, the resulting methyl 2-hydroxypropanoate would then need to be converted to the final tert-butyl ester. This can be accomplished via transesterification, although this step can be challenging due to the steric bulk of the tert-butyl group. An alternative strategy involves introducing the tert-butyl ester early in the synthesis, for instance, by reacting N-protected L-serine with isobutylene (B52900) in the presence of an acid catalyst. google.com The subsequent diazotization of this tert-butyl serinate would then directly yield the desired this compound.

Reactivity and Transformation Studies of Tert Butyl 2 Hydroxypropanoate

Chemical Transformations at the Ester Moiety

The tert-butyl ester group is known for its unique reactivity, primarily influenced by the stability of the tert-butyl carbocation. This section explores hydrolysis, transesterification, and conversion to acid chlorides.

Hydrolysis under Varied Conditions (e.g., Acidic, Basic, Neutral)

The cleavage of the ester bond in tert-butyl 2-hydroxypropanoate to yield lactic acid and tert-butanol (B103910) can be achieved under various conditions. Unlike simpler alkyl esters, tert-butyl esters often undergo hydrolysis via a mechanism involving the formation of a stable tert-butyl carbocation, particularly under acidic conditions (AAL1 mechanism).

Acidic Conditions: Treatment with aqueous acids, such as phosphoric acid, provides an effective method for the deprotection of tert-butyl esters. organic-chemistry.org The reaction proceeds through the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. libretexts.org This carbocation is then quenched by water to form tert-butanol. The first-order kinetics observed in similar tert-butyl ester hydrolyses support a two-step mechanism where the rate-determining step is the ionization of the alkyl halide. libretexts.org

Neutral/Mildly Acidic Conditions: The hydrolysis of tert-butyl esters can also be facilitated under milder, near-neutral conditions. One reported method involves refluxing a solution of the tert-butyl ester in toluene (B28343) with chromatography-grade silica (B1680970) gel. researchgate.net Another mild and efficient method employs molecular iodine as a catalyst in acetonitrile (B52724) for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

Thermolytic Cleavage: A non-hydrolytic cleavage can be accomplished through thermolysis. Using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), t-butyl esters can be converted into the corresponding carboxylic acids in nearly quantitative yields. researchgate.net

The table below summarizes various conditions for the hydrolysis of tert-butyl esters.

| Condition | Reagent/Catalyst | Solvent | Mechanism/Notes |

| Acidic | Aqueous Phosphoric Acid | Water | Effective for deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org |

| Acidic | H₂O | - | SN1 mechanism, rate-determining step is the ionization of the substrate. libretexts.org |

| Neutral | Silica Gel | Toluene | Hydrolysis occurs upon refluxing with vigorous agitation overnight. researchgate.net |

| Mild | Molecular Iodine (I₂) | Acetonitrile | A chemoselective and efficient method for hydrolysis. researchgate.net |

| Thermolytic | None | 2,2,2-trifluoroethanol (TFE) | Thermolytic cleavage results in the carboxylic acid and isobutylene (B52900). researchgate.net |

Transesterification Reactions with Different Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol, typically in the presence of a catalyst, to form a new lactate (B86563) ester and tert-butanol.

The direct transesterification of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl group. However, specific catalytic systems can facilitate this transformation. For instance, heteropolyacid catalysts have been shown to be effective in the esterification of lactic acid with various alcohols, including methanol (B129727), ethanol, and octanol, suggesting their potential applicability for the reverse transesterification reaction. scielo.br

An alternative, indirect route to transesterification involves the in situ generation of an acid chloride intermediate. The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst generates an acid chloride, which subsequently reacts with a variety of alcohols to yield the corresponding esters under mild conditions. organic-chemistry.org

| Catalyst/Method | Reactant Alcohol | Conditions | Outcome |

| Heteropolyacid (e.g., H₃PW₁₂O₄₀) | Methanol, Ethanol, Octanol | 80 °C, 2 h | Effective for the esterification of lactic acid, implying potential for transesterification. scielo.br |

| α,α-dichlorodiphenylmethane / SnCl₂ | Various Alcohols & Amines | Mild | In-situ generation of acid chloride followed by reaction to form new esters or amides. organic-chemistry.org |

| Titanium(IV) isopropoxide | Methanol (from Methyl ester) | 80 °C, 6 h | Used for the synthesis of a tert-butyl ester from a methyl ester, demonstrating the reversibility. |

Conversion to Acid Chlorides

A significant and highly selective transformation of tert-butyl esters is their conversion into acid chlorides. This reaction is particularly valuable as it provides a direct route from the ester to a highly reactive carboxylic acid derivative, bypassing the need to isolate the carboxylic acid.

A study by Greenberg and Sammakia demonstrated that tert-butyl esters react with thionyl chloride (SOCl₂) at room temperature to produce acid chlorides in high yields (often 89% or greater). organic-chemistry.orgnih.gov A key feature of this method is its selectivity; other common esters such as methyl, ethyl, isopropyl, and benzyl (B1604629) esters are essentially unreactive under the same conditions. organic-chemistry.orgnih.govorganic-chemistry.org This selectivity allows for the conversion of a tert-butyl ester in the presence of other ester functionalities.

Mechanistic studies indicate that the reaction is promoted by acid, with hydrogen chloride (HCl) playing a critical role. organic-chemistry.org The stereochemical integrity at the α-carbon is preserved during the transformation. organic-chemistry.org

| Reagent | Conditions | Yield | Selectivity | Reference |

| Thionyl Chloride (SOCl₂) | Room Temperature | ≥89% | Highly selective for tert-butyl esters over methyl, ethyl, isopropyl, and benzyl esters. | organic-chemistry.orgnih.gov |

Chemical Transformations at the Hydroxyl Moiety

The secondary hydroxyl group on the propanoate backbone is another site for chemical modification, primarily through oxidation and etherification reactions.

Oxidation Reactions

The secondary hydroxyl group of this compound can be oxidized to form the corresponding α-keto ester, tert-butyl pyruvate. This transformation is a key step in the synthesis of α-keto acids and their derivatives. mdpi.com

Various oxidizing agents can be employed for this purpose. Tert-butyl hydroperoxide (TBHP) is a common oxidant, often used in combination with transition metal catalysts. sciforum.netorganic-chemistry.org Its high reactivity and solubility in organic solvents make it effective, though it can be prone to radical-induced side reactions. mdpi.com For the oxidation of similar lactate esters, catalytic systems such as TS-1/H₂O₂ have been shown to achieve high conversion and selectivity under mild, solvent-free conditions. mdpi.com However, elevated temperatures can promote side reactions like hydrolysis and decarboxylation. mdpi.com

In related systems, chromium-based oxidants have also been used for the oxidation of the hydroxyl group in similar compounds.

| Oxidizing System | Product | Conditions | Notes |

| tert-Butyl Hydroperoxide (TBHP) / d-metal chlorides | tert-Butyl Pyruvate | Mild conditions | TBHP is a strong oxidant; transition metals catalyze the reaction. mdpi.comsciforum.net |

| Hydrogen Peroxide (H₂O₂) / TS-1 catalyst | tert-Butyl Pyruvate | 50 °C, solvent-free | A green catalytic system shown to be effective for ethyl lactate oxidation. mdpi.com |

| Chromium-based oxidants (e.g., CrO₃) | tert-Butyl Pyruvate | - | Used for the oxidation of the hydroxyl group in analogous compounds. |

Etherification Reactions

Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved by reacting this compound with an alkylating agent in the presence of a base (Williamson ether synthesis) or through acid-catalyzed condensation with an alcohol or alkene.

Acid catalysts are commonly used for etherification reactions involving tertiary alcohols like tert-butanol, and these principles can be applied to the etherification of the secondary alcohol in this compound. mdpi.commdpi.com For example, the reaction of glycerol (B35011) with tert-butyl alcohol is catalyzed by strong acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or p-toluenesulfonic acid (PTSA). mdpi.commdpi.com Such catalysts could be employed to react the hydroxyl group of this compound with an alkene like isobutylene to form a tert-butyl ether.

Formation of tert-Butyl Ethers from Alcohols

The tert-butylation of alcohols to form tert-butyl ethers is a common protective strategy in organic synthesis. While this compound itself contains a tert-butyl ester, the principles of tert-butylation are relevant to its hydroxyl group. Generally, the formation of tert-butyl ethers from alcohols can be achieved using various reagents and catalysts. One common method involves the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst. acs.org Another approach utilizes tert-butyl acetate (B1210297) as both the reagent and solvent, catalyzed by a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide. researchgate.netorganic-chemistry.org These methods provide efficient pathways to tert-butyl ethers under relatively mild conditions.

Zeolites have also been shown to catalyze the tert-butylation of alcohols with tert-butyl acetate, offering a heterogeneous catalytic system with high yield and selectivity. csic.es The zeolite framework is believed to stabilize the intermediate carboxonium species, facilitating the reaction. csic.es

Catalytic Systems for Ether Formation

Several catalytic systems have been developed for the efficient synthesis of tert-butyl ethers from alcohols. These systems often employ Lewis acids to activate the tert-butylating agent.

Er(OTf)₃ (Erbium(III) triflate): This catalyst is effective for the formation of tert-butyl ethers from alcohols and phenols using di-tert-butyl dicarbonate. organic-chemistry.orgresearchgate.net The reaction can often be performed under solvent-free conditions at room temperature, and the catalyst is recoverable and reusable. organic-chemistry.orgresearchgate.net A proposed mechanism involves the formation of a tert-butyl carbonate intermediate which then evolves to the thermodynamically favored tert-butyl ether. organic-chemistry.org

Mg(ClO₄)₂ (Magnesium perchlorate): In conjunction with di-tert-butyl dicarbonate, magnesium perchlorate (B79767) serves as a mild and efficient catalyst for the tert-butylation of alcohols. acs.orgorganic-chemistry.org It is considered a superior choice in some cases due to its cost-effectiveness and efficiency. wordpress.com The reaction is sensitive to the nature of the Lewis acid catalyst, with perchlorates and triflates favoring ether formation. acs.org

Boc₂O (Di-tert-butyl dicarbonate): While primarily known as a protecting group for amines, Boc₂O is a key reagent in the formation of tert-butyl ethers from alcohols when activated by a suitable Lewis acid catalyst. wikipedia.orgfinerchem.com The choice of catalyst dictates whether the reaction yields tert-butyl ethers or tert-butoxycarbonyl (Boc) protected alcohols. acs.org

CeCl₃·7H₂O/NaI (Cerium(III) chloride heptahydrate/Sodium iodide): This combination is recognized as a mild Lewis acid system. scientificlabs.ie It has been effectively used in various organic transformations, including Michael additions and allylations. nih.govresearchgate.net While its primary application in the context of this section is for the deprotection of tert-butyl ethers, its catalytic activity in other C-C and C-O bond-forming reactions highlights its versatility. organic-chemistry.org

Table 1: Catalytic Systems for tert-Butylation of Alcohols

| Catalyst System | Reagent | Key Features |

|---|---|---|

| Er(OTf)₃ | Boc₂O | Eco-friendly, reusable, solvent-free conditions. organic-chemistry.orgresearchgate.net |

| Mg(ClO₄)₂ | Boc₂O | Cost-effective, high efficiency, mild conditions. acs.orgwordpress.com |

| Zeolites | tert-Butyl acetate | Heterogeneous catalysis, high yield and selectivity. csic.es |

| CeCl₃·7H₂O/NaI | - | Primarily used for deprotection of tert-butyl ethers. organic-chemistry.org |

Derivatization for Further Synthesis

The hydroxyl group of this compound can be derivatized to facilitate subsequent synthetic steps. For instance, it can be converted into a leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions. This is a common strategy in the synthesis of more complex chiral molecules. The tert-butyl ester group provides steric hindrance and can influence the stereochemical outcome of reactions at the adjacent chiral center.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving the chiral center of this compound is a critical consideration in asymmetric synthesis.

Retention or Inversion of Configuration

Reactions at the chiral center of this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Inversion of Configuration: Nucleophilic substitution reactions proceeding through an Sₙ2 mechanism typically result in an inversion of the stereochemical configuration, known as a Walden inversion. semnan.ac.irmedium.com For example, the reaction of an alcohol, after conversion of the hydroxyl to a good leaving group (e.g., mesylate or tosylate), with a nucleophile will lead to the product with the opposite stereochemistry. semnan.ac.ir The Mitsunobu reaction is a well-known method for inverting the stereochemistry of an alcohol with high fidelity. semnan.ac.irmdpi.com

Retention of Configuration: Achieving retention of configuration often requires a two-step process involving two successive inversions. semnan.ac.ir Alternatively, specific catalytic systems can promote retention. For instance, the use of a copper catalyst in the reaction of a metal azide (B81097) with a mesylate has been observed to yield a product with retained configuration. semnan.ac.ir In some cyclization reactions of similar 3-hydroxy esters, complete retention of the absolute configuration has been reported. acs.org

Diastereoselective and Enantioselective Transformations

Transformations involving this compound can be designed to be highly diastereoselective or enantioselective.

Diastereoselective Reactions: When a new stereocenter is created in a molecule that already contains a chiral center, the two resulting diastereomers may be formed in unequal amounts. This is known as diastereoselective synthesis. For example, the reduction of an imine derived from a chiral aldehyde (which could be synthesized from this compound) using a chiral reducing agent can lead to a diastereomerically enriched product. Isomerization reactions of molecules containing a hydroxyl stereocenter, similar to the one in this compound, have also been shown to proceed with high diastereoselectivity. rsc.org

Enantioselective Synthesis: this compound is a valuable chiral building block for the enantioselective synthesis of pharmaceuticals and other biologically active molecules. lookchem.com Its defined stereochemistry allows for the construction of enantiomerically pure target molecules. For example, it can be used in the synthesis of hydroxy carboxylic acids from L-amino acids in a stereo-controlled manner. lookchem.com

Advanced Applications in Chemical Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

The enantiomers of tert-butyl 2-hydroxypropanoate, specifically (R)-tert-butyl 2-hydroxypropanoate and (S)-tert-butyl 2-hydroxypropanoate, are crucial building blocks in asymmetric synthesis. chemicalbook.combldpharm.com This process is fundamental for producing compounds with a specific three-dimensional arrangement, which is often critical for their biological activity.

Enantiomerically Pure Compound Production

This compound is instrumental in the production of enantiomerically pure compounds. lookchem.comlookchem.com These are molecules that exist as a single, specific stereoisomer. The synthesis of such compounds is of high importance in fields like pharmaceuticals and agrochemicals, where different enantiomers can have vastly different effects. lookchem.com For instance, the kinetic resolution of racemic β-hydroxy esters using a planar-chiral catalyst can yield enantiomerically pure β-hydroxy esters, which are precursors to valuable chemicals. csic.es One method to achieve high enantioselectivity involves the enzymatic hydrolysis of the acetate (B1210297) group of the tert-butyl ester of lactyl acetate, yielding enantiomerically pure (R)-(+)-tert-butyl lactate (B86563) with an enantiomeric excess greater than 98%.

Role in Pharmaceutical and Fine Chemical Synthesis

In the pharmaceutical industry, (R)-tert-butyl 2-hydroxypropanoate serves as a key intermediate for the enantioselective synthesis of various drugs and biologically active molecules. lookchem.comchemimpex.com Its specific stereochemistry is leveraged to create drug candidates with improved efficacy, selectivity, and reduced side effects. lookchem.com It is used in the stereo-controlled synthesis of hydroxy carboxylic acids from L-amino acids, a critical step in developing complex organic molecules. chemicalbook.com This makes it a versatile tool in the synthesis of fine chemicals, which are pure, single substances used in specialized applications. chemimpex.com

Precursor for Polymer Synthesis

This compound also plays a significant role as a monomer in the synthesis of various polymers with advanced properties.

Poly(2-hydroxypropanoate) (Polylactate) Production

Poly(2-hydroxypropanoate), more commonly known as polylactate or polylactic acid (PLA), is a biodegradable and biocompatible thermoplastic polyester. Large quantities of lactic acid are needed to produce PLA. researchgate.net The synthesis of high molecular weight PLA is often achieved through the ring-opening polymerization of lactide, the cyclic dimer of lactic acid. researchgate.netgoogle.com The properties of the resulting PLA, such as crystallinity and mechanical strength, are highly dependent on the enantiomeric purity of the lactic acid monomers used. researchgate.net While direct polymerization from this compound is not the primary route, its role in producing enantiopure lactic acid is crucial for creating high-performance PLA. researchgate.net

| Property | Value |

| Tensile Strength | 50-70 MPa (can exceed 100 MPa) |

| Elasticity Modulus | 3000-4000 MPa |

| Flexural Strength | 90-100 MPa |

| Table 1: Mechanical Properties of Polylactic Acid (PLA) researchgate.net |

Synthesis of Biocompatible Amphiphilic Copolymers

This compound derivatives can be used to synthesize biocompatible amphiphilic copolymers. google.com These polymers contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, allowing them to self-assemble into structures like micelles in aqueous environments. rsc.org A method has been developed to synthesize well-defined amphiphilic graft copolymers by combining reversible addition-fragmentation chain transfer (RAFT) polymerization and ring-opening polymerization (ROP). rsc.org This allows for the creation of copolymers with a hydrophilic backbone and hydrophobic side chains, which have potential applications in drug delivery and nanotechnology. nih.gov

Incorporation into pH-Stimuli Responsive Polymers

The incorporation of this compound-derived monomers into polymers can impart pH-stimuli responsive properties. google.com These "smart" polymers can change their structure and properties in response to changes in the pH of their environment. nih.govnih.gov For example, a monomer derived from tert-butyl acrylate (B77674) can be used to create polymers that are responsive to pH changes. google.com This is achieved by designing copolymers that contain ionizable groups, which can become protonated or deprotonated depending on the pH, leading to changes in the polymer's solubility and conformation. researchgate.net Such polymers are being investigated for targeted drug delivery, where a change in pH at a specific biological location could trigger the release of a therapeutic agent. researchgate.net

Protecting Group Chemistry Research

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule. The tert-butyl group, particularly in the form of a tert-butyl ester, is a widely employed protecting group for carboxylic acids, and this compound serves as a key substrate in research exploring these methodologies.

Utilization of the tert-Butyl Group in Ester Protection

The tert-butyl group is a valuable protecting group for carboxylic acids due to its steric bulk and specific cleavage conditions. It is stable to a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group to many other common protecting groups used in multi-step syntheses. The tert-butyl ester can be introduced by reacting the corresponding carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst.

The stability of the tert-butyl ester linkage under various reaction conditions is a key advantage. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid.

| Property | Description |

| Protecting Group | tert-Butyl |

| Functional Group Protected | Carboxylic Acid |

| Key Advantage | Stability to nucleophilic and basic conditions |

| Common Introduction Method | Reaction with isobutylene and an acid catalyst |

Selective Deprotection Strategies

A critical aspect of any protecting group is the ability to remove it selectively and efficiently without disturbing other sensitive functional groups within the molecule. The deprotection of tert-butyl esters has been the subject of extensive research, leading to the development of several reliable methods.

The most common method for the deprotection of tert-butyl esters is through acid-mediated hydrolysis. The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation, to yield the free carboxylic acid. While strong acids like trifluoroacetic acid (TFA) are often used, milder and more selective conditions have been developed.

A notable example is the use of aqueous phosphoric acid. Research has demonstrated that tert-butyl esters can be selectively cleaved in the presence of other acid-labile groups, such as Boc-protected amines, by using a biphasic system of aqueous phosphoric acid and an organic solvent like toluene (B28343) at elevated temperatures. This method offers a cost-effective and less corrosive alternative to traditional reagents.

An alternative to acid-mediated deprotection involves the use of radical cations. "Magic Blue," or tris(4-bromophenyl)aminium hexachloroantimonate, is a stable radical cation that can be used for the selective deprotection of tert-butyl ethers and esters. This method proceeds under neutral conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule. The deprotection is typically carried out in a solvent like dichloromethane (B109758) at or below room temperature. This technique provides an orthogonal deprotection strategy to the more common acid-catalyzed methods.

| Deprotection Method | Reagents | Key Features |

| Acid-Mediated | Aqueous Phosphoric Acid | Cost-effective, less corrosive, selective over some other acid-labile groups. |

| Radical Cation Mediated | Magic Blue (Tris(4-bromophenyl)aminium hexachloroantimonate) | Occurs under neutral conditions, orthogonal to acid-based methods. |

Acid-Mediated Deprotection (e.g., Aqueous Phosphoric Acid)

Protecting Group Effects on Reaction Selectivity and Solubility

The presence of a bulky protecting group like the tert-butyl group can significantly influence the outcome of chemical reactions. The steric hindrance imparted by the tert-butyl group can direct reagents to attack a less hindered site on the molecule, thereby enhancing diastereoselectivity or regioselectivity.

Furthermore, the non-polar nature of the tert-butyl group can have a profound effect on the solubility of the protected molecule. It generally increases solubility in non-polar organic solvents, which can be beneficial for facilitating reactions and purification processes like chromatography. This modification of physical properties is a critical consideration in the planning of a synthetic route.

Intermediate in Complex Molecule Synthesis

Beyond its role in fundamental protecting group studies, this compound and related structures serve as valuable building blocks in the total synthesis of complex natural products and other target molecules. The chiral center and the two distinct functional groups—a protected carboxylic acid and a free hydroxyl group—make it a versatile synthon. The hydroxyl group can be further functionalized or used to form larger carbon skeletons, while the protected carboxylate remains inert until its strategic deprotection is required in the later stages of a synthesis.

Synthesis of Biologically Active Molecules

(R)-tert-Butyl 2-hydroxypropanoate, the (R)-enantiomer of the compound, serves as a versatile chiral building block in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. lookchem.comchemimpex.com Its defined stereochemistry is instrumental in producing enantiomerically pure compounds, which is a critical factor in modern drug development. lookchem.com The use of such chiral synthons allows for the creation of specific drug candidates with enhanced properties, including improved efficacy, greater selectivity for their biological targets, and potentially reduced side effects. lookchem.com

The compound is also utilized as a research tool in the development of advanced synthetic methodologies, such as asymmetric catalysis and organocatalysis. lookchem.com In one instance, the tert-butyl ester of lactyl acetate was shown to undergo hydrolysis with high enantioselectivity (E > 50), enabling the preparation of enantiomerically pure (R)-(+)-tert-butyl lactate. lookchem.com This highlights its utility in kinetic resolution processes to access optically pure materials essential for pharmaceutical synthesis. lookchem.com

Preparation of Wortmannilactone C

In the synthesis of complex natural products, specific isomers of tert-butyl hydroxypropanoate are key starting materials. Research has demonstrated that tert-butyl 3-hydroxypropanoate, an isomer of the title compound, is a crucial precursor in a convergent and versatile strategy for synthesizing a diastereomer of Wortmannilactone C. acs.orgresearchgate.netchemicalbook.comsigmaaldrich.com

Synthesis of Metal-Fullerene Frameworks (MFFs)

Beyond organic synthesis, tert-butyl hydroxypropanoate isomers find applications in materials science. Specifically, tert-butyl 3-hydroxypropionate (B73278) has been identified as a compound used in the preparation of three-dimensional metal-fullerene frameworks (MFFs). chemicalbook.comsigmaaldrich.comsigmaaldrich.com MFFs are a class of coordination polymers that incorporate fullerene molecules into a metal-organic framework structure. These materials are of interest for their unique electronic and structural properties. While detailed mechanisms for this specific application are not widely published, the use of this building block points to its role in constructing these advanced, crystalline materials. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Use in Oxazolidine (B1195125) Synthesis

This compound derivatives are foundational in the synthesis of oxazolidines, which are important heterocyclic compounds. Oxazolidines serve as chiral auxiliaries, synthetic intermediates, and core structures in various drug candidates.

A common strategy involves starting with a chiral amino acid, such as L-serine. The synthesis proceeds through several key steps:

Esterification and Protection : L-serine is first converted to its methyl ester, followed by the protection of the amino group with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) group. atlantis-press.comresearchgate.net This yields a protected intermediate like (S)-methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate. atlantis-press.comresearchgate.net

Cyclization : The protected hydroxypropanoate derivative is then cyclized to form the oxazolidine ring. This is often achieved by reacting it with 2,2-dimethoxypropane (B42991) and an acid catalyst such as p-toluenesulfonic acid (PTSA) or boron trifluoride etherate. atlantis-press.comresearchgate.net This step creates the characteristic 2,2-dimethyl-1,3-oxazolidine structure. atlantis-press.comresearchgate.net

Further Modification : The resulting oxazolidine ester can then be modified. For example, reduction of the ester group using a reagent like Diisobutylaluminium hydride (DIBAL-H) yields a primary alcohol, which can be further oxidized to an aldehyde, a versatile functional group for subsequent reactions. atlantis-press.comresearchgate.net

This process demonstrates how the core hydroxypropanoate structure is transformed into a valuable chiral oxazolidine building block. atlantis-press.comresearchgate.net

Intermediate in Biotin (B1667282) Synthesis

The oxazolidine structures derived from hydroxypropanoate precursors are key intermediates in the total synthesis of essential vitamins, such as Biotin (Vitamin H). atlantis-press.comresearchgate.net Biotin is a co-enzyme involved in critical metabolic pathways. atlantis-press.com

The synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate has been described as a key intermediate for the synthesis of Biotin. atlantis-press.comresearchgate.net This intermediate is synthesized from the chiral material L-Serine in a multi-step process that includes esterification, Boc protection, and the acetonization (cyclization) to form the oxazolidine ring as described previously. atlantis-press.comresearchgate.net The resulting oxazolidine aldehyde is then subjected to a Corey-Fuchs reaction to install the alkyne group, yielding the target intermediate. atlantis-press.comresearchgate.net This specific oxazolidine serves as a crucial precursor, containing the necessary stereochemistry and functional groups for the subsequent construction of the complete biotin molecule. atlantis-press.comresearchgate.net

Data on Synthetic Applications

Mentioned Chemical Compounds

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation for Synthesis and Transformations

The synthesis of tert-butyl 2-hydroxypropanoate typically involves the esterification of lactic acid. One common method is a Fischer-Speier esterification, where lactic acid is reacted with an excess of tert-butanol (B103910) under acidic catalysis. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of tert-butanol, and subsequent dehydration to yield the ester.

Alternatively, synthesis can be achieved by reacting lactic acid with isobutylene (B52900) under acidic conditions. This mechanism involves the formation of a stable tertiary carbocation (the tert-butyl cation) from isobutylene, which is then attacked by the carboxylic acid.

Transformations of this compound primarily involve reactions at its two functional groups: the hydroxyl group and the ester group.

Ester Hydrolysis: The tert-butyl ester is susceptible to hydrolysis under acidic conditions. The mechanism is notable because it often proceeds through a unimolecular pathway (AAL1) due to the stability of the resulting tert-butyl carbocation. libretexts.orgvaia.com The process involves protonation of the ester carbonyl oxygen, followed by the departure of the tert-butanol group as a stable carbocation, which then reacts with water. libretexts.org This contrasts with the bimolecular pathway (AAC2) more common for primary and secondary alkyl esters.

Oxidation of the Secondary Alcohol: The secondary alcohol group can be oxidized to a ketone, yielding tert-butyl pyruvate. The choice of oxidizing agent dictates the mechanism, which can range from two-electron processes (e.g., using chromic acid) to radical pathways. mdpi.comannualreviews.org

Radical Reactions: The presence of a C-H bond at the secondary alcohol position makes it susceptible to radical abstraction, which can initiate various transformations. Studies on related compounds show that tert-butyl hydroperoxide (TBHP) can be used to initiate radical processes. mdpi.comrsc.org

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to complement experimental studies, offering a molecular-level understanding of the compound's properties and reactivity.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to map the potential energy surfaces of reactions involving this compound. These calculations can identify transition state structures, determine activation energies, and calculate the thermodynamics of reaction pathways. acs.orgacs.org For instance, a computational study of the hydrolysis mechanism would involve calculating the energies of reactants, intermediates (like the protonated ester and the tert-butyl cation), transition states, and products. acs.org This data helps in corroborating proposed mechanisms and predicting reaction kinetics.

Table 1: Hypothetical Thermochemical Data for Acid-Catalyzed Hydrolysis of this compound This table presents illustrative data based on typical quantum chemical calculations for ester hydrolysis.

| Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Ester + H₃O⁺) | 0.0 | Starting materials in solution |

| 2 | Transition State 1 (TS1) | +15.2 | Protonation of carbonyl oxygen |

| 3 | Intermediate 1 (Protonated Ester) | +5.8 | Carbonyl oxygen is protonated |

| 4 | Transition State 2 (TS2) | +25.5 | C-O bond cleavage to form tert-butyl cation |

| 5 | Intermediate 2 (Lactic Acid + t-Bu⁺) | +10.1 | Formation of the stable carbocation |

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound. livecomsjournal.org These simulations model the atomic motions of the molecule over time, allowing researchers to identify the most stable (lowest energy) conformations and the energy barriers between them. tu-darmstadt.de The flexibility of the molecule is primarily due to rotation around the C(O)-O and C-C bonds. Understanding the preferred conformations is essential as it can influence the molecule's reactivity and interactions with other chemical species.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that predicts thermodynamic properties of fluids and solutions based on quantum chemical calculations. rsc.orgtechniques-ingenieur.fr It is particularly useful for solvent screening and optimization. researchgate.net3ds.com For a given reaction, COSMO-RS can predict the solubility of reactants and the relative stability of transition states in various solvents. This allows for the rational selection of a solvent system that maximizes reaction rate and yield, minimizing the need for extensive experimental screening. nih.gov

Table 2: Conceptual Solvent Screening Results using COSMO-RS for a Hypothetical Reaction

| Solvent | Dielectric Constant | Predicted Relative Rate | Suitability |

|---|---|---|---|

| Dichloromethane (B109758) | 8.93 | 1.0 | Baseline |

| Tetrahydrofuran (B95107) (THF) | 7.52 | 1.8 | Good |

| Acetonitrile (B52724) | 37.5 | 5.2 | Excellent |

| Toluene (B28343) | 2.38 | 0.4 | Poor |

Molecular Dynamics Simulations for Conformational Stability

Stereochemical Mechanism Investigations

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers: (S)-tert-butyl 2-hydroxypropanoate and (R)-tert-butyl 2-hydroxypropanoate. nih.govabovchem.com

Investigations into its stereochemistry focus on:

Stereoselective Synthesis: The synthesis from an enantiomerically pure starting material, such as (S)-lactic acid, will yield the corresponding (S)-ester, assuming the reaction does not affect the chiral center.

Reactions at the Chiral Center: Transformations that involve the chiral center, such as SN2-type substitution at the C2 carbon (after activation of the hydroxyl group), would proceed with inversion of stereochemistry.

Kinetic Resolution: In cases where a racemic mixture of the ester is used, kinetic resolution can be employed to separate the enantiomers. This involves reacting the mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. Studies on similar β-hydroxy esters have demonstrated the effectiveness of this approach. mdpi.com

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating reaction mechanisms. doi.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the functional groups involved in a reaction. For example, in the oxidation of the alcohol, the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of a new C=O stretching band for the ketone (around 1725 cm⁻¹) would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H NMR can track the disappearance of the proton on the hydroxyl-bearing carbon and changes in the chemical shifts of adjacent protons. mdpi.com For instance, the characterization of related molecules formed via the Baylis-Hillman reaction relies heavily on 1D and 2D NMR techniques to confirm the structure and connectivity of the product. core.ac.uk

Table 3: Characteristic Spectroscopic Data for this compound

| Technique | Feature | Typical Wavenumber/Chemical Shift |

|---|---|---|

| IR | O-H stretch (alcohol) | ~3450 cm⁻¹ |

| IR | C=O stretch (ester) | ~1730 cm⁻¹ |

| IR | C-O stretch | 1250-1100 cm⁻¹ |

| ¹H NMR | -C(CH₃)₃ protons | ~1.45 ppm (singlet, 9H) |

| ¹H NMR | -CH(OH)- proton | ~4.20 ppm (quartet, 1H) |

| ¹H NMR | -CH₃ protons | ~1.30 ppm (doublet, 3H) |

| ¹³C NMR | -C (CH₃)₃ carbon | ~81 ppm |

Green Chemistry Aspects in the Production and Use of Tert Butyl 2 Hydroxypropanoate

Eco-friendly Synthetic Protocols

The synthesis of tert-butyl 2-hydroxypropanoate has evolved to incorporate several green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve efficiency. Modern protocols emphasize atom economy and the use of benign reagents and conditions.

One prominent eco-friendly approach is the use of enzymatic kinetic resolution. For instance, the acetate (B1210297) group of the tert-butyl ester of lactyl acetate can be hydrolyzed with high enantioselectivity (E > 50) using lipase (B570770) from Pseudomonas cepacia (PCL), yielding enantiomerically pure (R)-(+)-tert-butyl lactate (B86563). lookchem.com Similarly, the lipase-catalyzed transesterification of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, using Candida antarctica lipase B (CAL-B) demonstrates excellent enantioselectivity (E > 200), allowing for the separation of pure enantiomers. mdpi.com Biocatalytic reduction of alkyl 2-oxopropanoates using whole cells of Candida parapsilosis ATCC 7330 also presents a green route to optically enriched alkyl 2-hydroxypropanoates, achieving good yields and enantiomeric excess in water under ambient conditions. abap.co.in

Another innovative and green method involves the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This method is highly efficient and operates without external heating, making it an attractive, sustainable process, particularly for sensitive molecules. rsc.org These biocatalytic and solvent-free methods represent a significant improvement over traditional chemical routes that may involve harsh reagents or produce substantial waste.

Table 1: Comparison of Eco-friendly Synthetic Protocols for this compound and Related Esters

| Synthetic Protocol | Key Features | Catalyst/Reagent | Conditions | Advantages |

|---|---|---|---|---|

| Enzymatic Hydrolysis lookchem.com | Kinetic resolution of tert-butyl lactyl acetate | Pseudomonas cepacia lipase (PCL) | Aqueous | High enantioselectivity (E > 50) |

| Biocatalytic Reduction abap.co.in | Asymmetric reduction of α-keto esters | Candida parapsilosis whole cells | Aqueous, ambient temperature | Environmentally friendly solvent (water), mild conditions |

| Solvent-Free Esterification rsc.org | Esterification using (Boc)2O | None (Electromagnetic milling) | Solvent-free, base-free, no external heat | High efficiency, minimal waste, neutral conditions |

| Lipase-Catalyzed Transesterification mdpi.com | Kinetic resolution of a carbamate (B1207046) precursor | Candida antarctica lipase B (CAL-B) | Organic solvent (e.g., hexane) | Excellent enantioselectivity (E > 200) |

Use of Sustainable Feedstocks

The foundation of a green chemical process often lies in the origin of its raw materials. This compound is a derivative of lactic acid, a platform chemical that can be sourced from renewable feedstocks. lookchem.com The production of lactic acid via fermentation of biomass is a well-established and sustainable alternative to petrochemical routes.

Solvent Selection and Optimization for Reduced Environmental Impact

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the waste generated. jk-sci.com Green chemistry therefore places a strong emphasis on solvent selection. The ideal scenario is to eliminate solvents altogether, but when necessary, the choice of solvent should prioritize low toxicity, biodegradability, and minimal environmental harm. rsc.org

In the synthesis of this compound and its intermediates, a variety of solvents have been employed. Traditional syntheses have sometimes used halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) or polar aprotic solvents such as N-methyl pyrrolidone (NMP) and dimethylformamide (DMF). google.comwhiterose.ac.uk However, these are now recognized as problematic or hazardous due to concerns including carcinogenicity and reproductive toxicity. whiterose.ac.uk

Modern solvent selection guides promote the use of greener alternatives. rsc.orgacsgcipr.org For instance, alcohols like ethanol, isopropanol, and tert-butyl alcohol are generally considered greener choices. jk-sci.comrsc.org Ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are preferred over more hazardous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). whiterose.ac.uk Water is an excellent green solvent when chemically compatible with the reaction. jk-sci.com The biocatalytic reduction of keto esters to hydroxy esters, for example, has been successfully performed in water, significantly reducing the environmental impact. abap.co.in

Table 2: Environmental Ranking of Solvents Used in or Relevant to this compound Synthesis

| Solvent Family | Solvent | CHEM21 Ranking jk-sci.comacsgcipr.org | Key Environmental/Health Concerns whiterose.ac.uk |

|---|---|---|---|

| Water | Water | Recommended | None |

| Alcohols | Ethanol (EtOH) | Recommended | Low concern |

| Alcohols | tert-Butyl Alcohol (t-BuOH) | Problematic | Higher toxicity than EtOH rsc.org |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Safer alternative to THF |

| Ethers | tert-Butyl Methyl Ether (TBME) | Recommended | Safer alternative to diethyl ether |

| Halogenated | Dichloromethane (DCM) | Hazardous | Likely carcinogenic |

| Halogenated | Chloroform | Hazardous | Likely carcinogenic |

| Dipolar Aprotic | N-Methylpyrrolidone (NMP) | Highly Hazardous | Reprotoxic |

| Dipolar Aprotic | Dimethylformamide (DMF) | Highly Hazardous | Reprotoxic |

| Hydrocarbons | n-Heptane / n-Hexane | Problematic | Neurotoxic (hexane), flammable |

Catalysis in Green Synthesis

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-efficient and generate less waste than stoichiometric processes. The development of catalytic methods for synthesizing this compound and related compounds has been a key area of research.

Biocatalysis, using enzymes or whole cells, is a particularly green approach. As mentioned, lipases are highly effective for the enantioselective synthesis of chiral esters under mild conditions. lookchem.commdpi.commdpi.com These enzymatic processes avoid the need for toxic heavy metals or harsh reagents often used in traditional chemical resolutions.

In addition to biocatalysts, chemocatalysts also play a vital role. For the oxidation of alcohol precursors, catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) combined with a copper salt complex have been utilized. google.com These systems can use air or oxygen as the ultimate oxidant, with water as the only byproduct, representing a very clean oxidation method. google.com The integration of multiple catalytic steps into a one-pot cascade process further enhances sustainability by reducing the number of workup and purification steps, thereby saving solvents and energy. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also contributes to waste reduction and process efficiency.

Analytical Research Methodologies for Tert Butyl 2 Hydroxypropanoate and Its Derivatives

Chromatographic Techniques (e.g., HPLC, GC, GPC)

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of tert-butyl 2-hydroxypropanoate.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of lactate (B86563) esters. Reverse-phase (RP) HPLC methods are particularly common. For instance, butyl lactate can be effectively analyzed using a simple mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com Chiral HPLC, a specialized form of HPLC, is crucial for determining the enantiomeric purity of this compound (see Section 7.3).

Gas Chromatography (GC): GC is another powerful technique for analyzing volatile compounds like this compound. The method is suitable for determining the purity of the compound, often reported as the sum of enantiomers. sigmaaldrich.com For instance, the purity of (+)-tert-Butyl D-lactate is specified as ≥99.0% based on the sum of enantiomers determined by GC. sigmaaldrich.com In the analysis of related compounds like butyl lactate, samples are desorbed and analyzed by GC using a flame ionization detector (GC-FID). osha.gov GC coupled with mass spectrometry (GC-MS) is a powerful combination for identifying compounds resulting from various chemical processes. jmchemsci.comlcms.cz A typical GC method for trace analysis might involve a DB-502 column with a programmed oven temperature, using nitrogen or helium as the carrier gas. indianchemicalsociety.com

Table 1: Example Chromatographic Conditions for Lactate Ester Analysis

| Parameter | HPLC Method (Butyl Lactate) sielc.com | GC Method (Butyl Lactate) osha.gov |

| Column | Newcrom R1 (Reverse Phase) | Charcoal Sorbent Tube |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid | Nitrogen |

| Detector | UV, MS-compatible with Formic Acid | Flame Ionization Detector (FID) |

| Typical Application | Purity analysis, impurity isolation | Quantitation, trace level determination |

Gel Permeation Chromatography (GPC) is generally used for determining the molecular weight distribution of polymers and is less commonly applied to the analysis of small molecules like this compound unless it is part of a larger polymeric structure.

Chiral Purity Determination

Since this compound is a chiral molecule, existing as (R) and (S) enantiomers, determining its chiral purity or enantiomeric excess (ee) is critical, especially for applications where stereochemistry is important.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most direct and widely used methods for separating and quantifying enantiomers. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com For example, CSPs based on quinine (B1679958) and quinidine (B1679956) derivatives, which act as weak anion exchangers, are effective for resolving acidic enantiomers like lactic acid. chromatographyonline.com The separation of lactate derivatives has been successfully achieved on various commercially available chiral columns, such as Chiralcel OD-H and Chiralpak IA, using a mobile phase of n-hexane and isopropanol. researchgate.net This allows for the baseline resolution of the enantiomers, and their relative peak areas can be used to calculate the enantiomeric excess. mdpi.com

NMR with Chiral Derivatizing Agents: An alternative to chiral chromatography is the use of NMR spectroscopy after converting the enantiomers into diastereomers. nih.gov This is achieved by reacting the chiral analyte with a single enantiomer of a chiral derivatizing agent. csic.es The resulting diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio. nih.gov A common reagent used for this purpose with chiral alcohols is Mosher's acid ((R)-(+)- or (S)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid). csic.es This method avoids the need for chromatographic separation and can be applied directly to analyze the enantiomeric composition of lactate in various samples. nih.gov

Q & A

Basic: What are the established synthetic routes for tert-butyl 2-hydroxypropanoate, and how is its purity validated?

Answer:

this compound is typically synthesized via esterification of 2-hydroxypropanoic acid (lactic acid) with tert-butanol under acidic catalysis. A stepwise approach involves:

Protection of the hydroxyl group : Using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the product.

Characterization :

- NMR spectroscopy (¹H and ¹³C) to confirm esterification and tert-butyl group presence (e.g., δ ~1.4 ppm for tert-butyl protons) .

- Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 163.23) .

- Infrared spectroscopy (IR) to identify carbonyl (C=O) stretching (~1740 cm⁻¹) .

Critical Note : Monitor reaction pH to avoid hydrolysis of the tert-butyl ester .

Basic: How should this compound be stored to maintain stability during experiments?

Answer:

Key stability considerations include:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .

- Light Exposure : Protect from UV light to avoid photodegradation (amber glass recommended) .

- Reactivity : Avoid proximity to oxidizing agents or strong bases, which may cleave the ester bond .

Advanced: How does the tert-butyl group influence conformational dynamics in solution versus solid-state structures?

Answer:

The tert-butyl group exhibits steric effects that stabilize axial or equatorial conformations depending on the environment:

- Solid-State (X-ray Crystallography) : The tert-butyl group often occupies axial positions in rigid cyclic systems to minimize steric clashes (e.g., in triazinanes) .

- Solution (Low-Temperature NMR) : Dynamic equilibria between axial and equatorial conformers occur, with DFT calculations suggesting explicit solvent interactions stabilize equatorial conformers .

- Methodological Insight : Use variable-temperature ¹H NMR (e.g., at –40°C) to "freeze" conformers for analysis .

Advanced: What mechanistic insights exist for this compound in enzyme active-site modifications?

Answer:

In enzymatic studies, the compound acts as a covalent modifier via its hydroxyl and ester functionalities: